Glyceryl lactopalmitate

Description

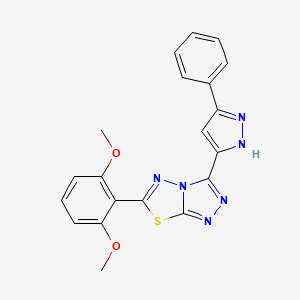

Structure

2D Structure

3D Structure

Properties

CAS No. |

850229-73-1 |

|---|---|

Molecular Formula |

C20H16N6O2S |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

6-(2,6-dimethoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C20H16N6O2S/c1-27-15-9-6-10-16(28-2)17(15)19-25-26-18(23-24-20(26)29-19)14-11-13(21-22-14)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,21,22) |

InChI Key |

FADKMVWORSHBKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=CC(=NN4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Biocatalytic Pathways for Glyceryl Lactopalmitate

Chemical Esterification Routes

The primary method for synthesizing glyceryl lactopalmitate is through the direct chemical esterification of glycerol (B35011) with palmitic acid and lactic acid. google.com This process typically involves heating the reactants, often in the presence of a catalyst, to form the desired ester linkages while removing water, the byproduct of the reaction.

The formation of this compound occurs through a series of esterification reactions where the hydroxyl groups of glycerol react with the carboxylic acid groups of both lactic acid and palmitic acid. The process can be considered a glycerolysis of lactic acid followed by or concurrent with esterification by palmitic acid. researchgate.net The reaction mechanism involves the nucleophilic attack of a glycerol hydroxyl group on the carbonyl carbon of the acids, leading to the formation of an ester bond and the elimination of a water molecule. Given that glycerol has three hydroxyl groups and the reaction involves two different acids, a complex mixture of mono-, di-, and triglycerides, with various combinations of lactoyl and palmitoyl (B13399708) groups, can be produced. The specific structure of this compound can vary, for instance, as glyceryl 2-lactate 1,3-palmitate. nih.gov

The molar ratio of the reactants—glycerol, lactic acid, and palmitic acid—is a critical parameter that significantly influences the composition of the final product mixture. Precise control of these ratios is essential to maximize the yield of the desired this compound and to ensure product quality, such as avoiding haze in the final product. google.com

Research has shown that specific molar ratios are optimal for producing a high-quality, haze-free product. A key finding indicates that the molar ratio of fatty acid to lactic acid should not exceed 1.0:0.62. google.com Exceeding this lactic acid ratio can lead to undesirable product characteristics. google.com The optimal reactant molar ratio for palmitic acid to glycerine to lactic acid has been identified as approximately 1.0:0.7:0.6. google.com

Table 1: Effect of Reactant Molar Ratios on this compound Synthesis

| Palmitic Acid Molar Ratio | Glycerine Molar Ratio | Lactic Acid Molar Ratio | Outcome | Reference |

|---|---|---|---|---|

| 1.0 | 0.6 - 1.0 | No greater than 0.62 | Operative range for a bland, haze-free product. | google.com |

| 1.0 | 0.6 - 0.8 | 0.4 - 0.62 | Preferred range for a haze-free product. | google.com |

| 1.0 | ~0.7 | ~0.6 | Considered optimum for the reaction. | google.com |

| 1.0 | 0.68 | 0.63 | A tested ratio that resulted in a product requiring further processing. | google.com |

Studies on the glycerolysis of lactic acid alone also show that using a higher molar ratio of glycerol to lactic acid (from 1:1 to 5:1) increases the conversion of the acid. researchgate.net This suggests that an excess of glycerol can drive the initial esterification with lactic acid forward. researchgate.net

Catalysts are employed to increase the rate of the esterification reaction, which can otherwise be slow. Both homogeneous and heterogeneous catalytic systems have been developed for glycerol esterification processes. mdpi.comfrontiersin.org

Acid catalysis is a common method for promoting esterification reactions. The mechanism involves the protonation of the carbonyl oxygen of the fatty acid or lactic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. While specific studies on acid catalysis optimization for this compound are not widely detailed in the provided context, general principles for fatty acid ester synthesis are applicable. researchgate.net The optimization would involve adjusting parameters such as temperature, catalyst concentration, and the removal of water to shift the reaction equilibrium towards the product side.

Heterogeneous catalysts are often preferred in industrial settings because they can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. mdpi.comfrontiersin.orgnih.gov

For the synthesis of this compound, calcium oxide (CaO) has been effectively used as a heterogeneous catalyst. google.com It is typically used in small quantities, ranging from 0.01% to 1.0% by weight, with a preferred range of 0.02% to 0.06%. google.com The reaction is carried out at high temperatures, generally between 175°C and 240°C, with an optimal range of 185°C to 225°C. google.com After the reaction, the calcium catalyst can be removed by filtration. google.com Other basic oxides like MgO have also been noted for their catalytic activity in related glycerol carbonylation reactions. nih.gov

Table 2: Heterogeneous Catalyst System for this compound Synthesis

| Catalyst | Typical Concentration (% by weight) | Optimal Temperature Range (°C) | Key Features | Reference |

|---|

Catalytic Systems in this compound Synthesis

Enzymatic Synthesis and Biocatalysis

Biocatalysis offers a "green" alternative to traditional chemical synthesis, utilizing enzymes to catalyze reactions under milder conditions, which can lead to higher selectivity and reduced energy consumption. tpu.ruillinois.edu For the synthesis of glyceryl esters, lipases are the most commonly used enzymes. illinois.edumdpi.com

The enzymatic synthesis of this compound involves the use of lipases to catalyze the esterification of glycerol with palmitic and lactic acids. This approach can offer high selectivity, potentially targeting specific hydroxyl positions on the glycerol backbone, thus allowing for the synthesis of specific structured acylglycerols. mdpi.com Lipases are effective in catalyzing the formation of ester bonds and are unique in their ability to function at the interface between aqueous and organic phases. illinois.edu

Enzymatic processes can be designed as two-stage reactions. For instance, glycerol can first be esterified with one acid to form a specific diacylglycerol, such as 1,3-dipalmitin, which is then subsequently esterified with the second acid. mdpi.com Immobilized enzymes, such as Lipozyme RM IM, are often used to facilitate catalyst recovery and reuse. mdpi.comdss.go.th The efficiency of enzymatic synthesis can be influenced by factors such as temperature, substrate molar ratio, and the removal of water from the reaction medium. mdpi.comdss.go.th While direct research on enzymatic this compound synthesis is limited in the search results, the extensive research on lipase-catalyzed synthesis of other structured glycerides provides a strong foundation for its feasibility. mdpi.commdpi.comdss.go.th

Lipase-Catalyzed Esterification of Glycerol and Palmitic Acid Derivatives

Lipase-catalyzed synthesis is the predominant biocatalytic method for producing this compound. This process typically involves a direct esterification or interesterification reaction between glycerol, a palmitic acid source, and a lactic acid source. The enzyme's ability to function in non-aqueous or low-water environments is critical for shifting the reaction equilibrium towards ester synthesis rather than hydrolysis.

A defining advantage of using lipases is their inherent selectivity, which allows for the targeted synthesis of specific isomers of this compound.

Regioselectivity: Most commercially relevant lipases exhibit strong regioselectivity for the primary hydroxyl groups (sn-1 and sn-3 positions) of the glycerol backbone, leaving the secondary sn-2 position unreacted. This 1,3-regiospecificity is fundamental in structuring the final product. For instance, in a reaction involving glycerol, palmitic acid, and lactic acid, a 1,3-specific lipase (B570770) will preferentially catalyze the esterification of palmitic acid at the sn-1 and/or sn-3 positions. The subsequent or concurrent esterification of lactic acid would then be directed to the remaining available primary or secondary hydroxyl group. This control prevents the formation of a random mixture of isomers, leading to a product with defined physicochemical properties. The synthesis can be performed in a single step with all three substrates or as a two-step process: first, the synthesis of 1(3)-monopalmitoylglycerol, followed by its enzymatic esterification with lactic acid. The two-step approach often provides greater control over the final product structure, ensuring the palmitoyl and lactoyl moieties are at desired positions.

Stereoselectivity: Lipases can also exhibit stereoselectivity, particularly concerning the chiral center of lactic acid. When a racemic mixture of D- and L-lactic acid is used as a substrate, certain lipases may show a preference for one enantiomer over the other. This can result in the synthesis of this compound enriched in either the D-lactoyl or L-lactoyl isomer. This selectivity is highly dependent on the specific enzyme used and the reaction conditions, as the active site of the enzyme must accommodate the stereochemistry of the substrate.

The choice of lipase is paramount to the success of the synthesis, with enzymes from various microbial sources offering different advantages in terms of stability, activity, and selectivity. Thermostable lipases are particularly sought after for industrial applications as they allow for higher reaction temperatures, which can increase substrate solubility and reaction rates while minimizing microbial contamination.

Key enzyme sources include:

Thermomyces lanuginosus (TLL): The lipase from this fungus (often sold as Lipozyme TL IM) is a well-characterized, 1,3-specific enzyme widely used in lipid modification. Its high selectivity makes it ideal for producing structured lipids.

Geobacillus stearothermophilus: This thermophilic bacterium produces lipases that are highly thermostable, capable of functioning at temperatures of 60-75°C. This property is advantageous for dissolving the high-melting-point palmitic acid.

Anoxybacillus flavithermus: Another source of thermostable and alkali-stable lipases, offering robust performance under a range of challenging process conditions.

Bacillus subtilis: Produces lipases that are known for their solvent stability and catalytic efficiency, making them suitable for reactions conducted in organic media to improve substrate miscibility.

The table below summarizes the characteristics of lipases from these sources relevant to structured lipid synthesis.

| Enzyme Source (Organism) | Optimal Temperature (°C) | Optimal pH | Key Characteristics |

|---|---|---|---|

| Thermomyces lanuginosus | 40-50 | 7.0-8.5 | High 1,3-regioselectivity; Widely available commercially (immobilized form); Moderate thermostability. |

| Geobacillus stearothermophilus | 65-75 | 8.0-9.0 | High thermostability; Good solvent tolerance; Suitable for high-temperature processes with solid substrates. |

| Anoxybacillus flavithermus | 60-70 | 8.5-9.5 | High thermostability and alkali stability; Robust performance in demanding conditions. |

| Bacillus subtilis | 45-55 | 7.5-8.5 | Good stability in organic solvents; Broad substrate specificity which may require process tuning for high selectivity. |

Temperature: Must be high enough to ensure substrates (especially palmitic acid) are in a liquid state and to enhance reaction kinetics, but not so high as to cause enzyme denaturation. Thermostable lipases are key to operating in an optimal window (e.g., 60-70°C).

pH: While pH is less influential in non-aqueous systems, the "pH memory" of the enzyme (the pH of the aqueous solution from which it was lyophilized or immobilized) can affect its catalytic activity and stability.

Incubation Time: The reaction is monitored over time to determine the point at which equilibrium is reached or the desired conversion is achieved. Prolonged incubation can sometimes lead to side reactions or product degradation.

Substrate Concentration and Molar Ratio: The molar ratio of the three substrates—glycerol, lactic acid, and palmitic acid—is a critical variable. An excess of one substrate can be used to drive the reaction forward. However, a very high concentration of glycerol can lead to the formation of a separate, highly viscous phase, creating mass transfer limitations. Similarly, high concentrations of acids can sometimes inhibit or inactivate the lipase. Careful optimization is required to find a balance that favors the formation of the desired mono-lactoyl, mono-palmitoyl glycerol product over di- or tri-palmitin and other byproducts.

The following interactive table illustrates how varying these parameters can influence the outcome of the synthesis.

| Parameter | Value | Observed Effect on Conversion (%) | Comment |

|---|---|---|---|

| Temperature | 50°C | 45% | Low substrate solubility and slower kinetics. |

| Temperature | 65°C | 82% | Optimal balance of enzyme activity and substrate solubility for a thermostable lipase. |

| Temperature | 80°C | 65% | Partial enzyme denaturation begins, reducing overall conversion. |

| Substrate Molar Ratio (Gly:Lac:Pal) | 1:1:1 | 68% | Stoichiometric ratio, but may not be optimal for driving equilibrium. |

| Substrate Molar Ratio (Gly:Lac:Pal) | 2:1:1 | 75% | Excess glycerol improves palmitic acid conversion but can increase viscosity. |

| Substrate Molar Ratio (Gly:Lac:Pal) | 1:1:1.5 | 85% | Excess palmitic acid effectively shifts equilibrium toward product formation. |

Bioreactor Design and Process Intensification for this compound Production

Scaling up the synthesis from a laboratory flask to an industrial bioreactor requires careful engineering considerations to maintain efficiency and product quality. The choice of bioreactor and process intensification strategies are central to achieving commercially viable production.

Common bioreactor configurations for this type of synthesis include:

Stirred-Tank Reactor (STR): Suitable for batch or fed-batch operations. Mechanical agitation ensures adequate mixing of the immiscible phases (hydrophilic glycerol and lipophilic fatty acid). However, high shear forces can damage immobilized enzyme particles, leading to enzyme leakage and activity loss.

Packed-Bed Reactor (PBR): Ideal for continuous production using immobilized lipases. The substrates are continuously passed through a column packed with the immobilized enzyme. PBRs offer high volumetric productivity, minimize shear stress on the enzyme, and simplify downstream processing, as the catalyst is retained within the reactor.

Process Intensification focuses on making the synthesis more efficient. A primary challenge in esterification is the production of water as a byproduct, which promotes the reverse hydrolytic reaction and limits the final conversion. Key intensification strategies include:

In-situ Water Removal: This is the most effective method to drive the reaction towards completion. Techniques include:

Vacuum Application: Reducing the reactor pressure to evaporate water at the reaction temperature.

Molecular Sieves: Adding porous adsorbents that selectively trap water molecules from the reaction medium.

Gas Stripping: Bubbling a dry, inert gas (like nitrogen) through the reactor to carry away water vapor.

Optimization of Synthetic Processes

Further optimization aims to maximize the yield of this compound while ensuring high selectivity for the desired isomer, thereby minimizing complex and costly purification steps.

Several advanced strategies can be employed to enhance both the yield and selectivity of the biocatalytic process.

Enzyme Immobilization: Attaching the lipase to a solid support (e.g., macroporous acrylic resin, silica) is a cornerstone of process optimization. Immobilization prevents enzyme aggregation, enhances its stability against temperature and solvents, and, most importantly, allows for easy separation from the product mixture and repeated reuse over multiple batches, significantly reducing catalyst cost.

Substrate Engineering: Using an "activated" form of palmitic acid, such as vinyl palmitate , can make the esterification reaction effectively irreversible. The reaction with vinyl palmitate produces vinyl alcohol, which tautomerizes to acetaldehyde, thus preventing the reverse reaction. This can lead to near-quantitative yields, although the cost of the activated substrate is higher.

Stepwise vs. One-Pot Synthesis:

One-Pot: All three substrates are reacted simultaneously. This is process-efficient but can lead to a complex mixture of products (e.g., monopalmitin, dipalmitin, glyceryl lactate (B86563), etc.) if not carefully controlled.

Two-Step Synthesis: This approach offers superior control over selectivity. In the first step, glycerol is reacted with palmitic acid under conditions favoring the formation of 1(3)-monopalmitoylglycerol. After purification, this intermediate is then reacted with lactic acid in a second enzymatic step to yield the target this compound. While more complex, this method ensures a higher purity of the desired isomer.

The following table summarizes these optimization strategies.

| Strategy | Mechanism | Impact on Yield | Impact on Selectivity |

|---|---|---|---|

| Enzyme Immobilization | Confines enzyme to a solid support, enhancing stability and enabling reuse. | Increases overall process yield by allowing for longer reaction times and catalyst recycling. | Can improve selectivity by preventing enzyme aggregation and creating a favorable microenvironment. |

| In-situ Water Removal | Shifts reaction equilibrium toward ester formation by removing the water byproduct. | Significantly increases (can approach >95% conversion). | Primarily affects yield; selectivity is still governed by the enzyme's intrinsic properties. |

| Use of Activated Substrates (e.g., Vinyl Palmitate) | Makes the esterification reaction thermodynamically irreversible. | Dramatically increases, often to near-quantitative levels. | High, as the reaction is driven to completion with the primary substrate. |

| Two-Step Synthesis | Separates the palmitoylation and lactoylation reactions into distinct, controlled steps. | May be slightly lower overall due to losses in intermediate purification, but yield of the target molecule is higher. | Significantly increases, allowing for precise control over the final molecular structure. |

By-product Formation and Minimization in this compound Production

The high temperatures and non-specific nature of chemical catalysts often lead to the formation of a range of by-products. These include unreacted starting materials such as free fatty acids and glycerol, as well as various glycerides like monoglycerides (B3428702), diglycerides, and triglycerides with different combinations of palmitoyl and lactoyl groups. google.com The final product of a typical chemical synthesis can be a complex mixture containing 35-60% monoglycerides, 35-50% diglycerides, and 1-20% triglycerides. google.com The presence of these by-products can affect the functional properties of the final emulsifier and may necessitate further purification steps, such as molecular distillation, to increase the concentration of the desired monoglyceride component. google.com

Minimizing by-product formation is crucial for improving the efficiency of the production process and the quality of the final product. Several strategies can be employed:

Optimization of Reaction Conditions: Careful control of parameters such as temperature, pressure, and reaction time can help to steer the reaction towards the desired product and reduce the formation of unwanted by-products. google.com

Stoichiometric Control of Reactants: Adjusting the molar ratios of glycerol, palmitic acid, and lactic acid can influence the product distribution. google.com

Use of Selective Catalysts: The choice of catalyst plays a pivotal role. While traditional acid and base catalysts can be effective, they often lack specificity. researchgate.net

Biocatalysis: The use of lipases offers a significant advantage in minimizing by-products due to their high selectivity. tpu.rucsic.es By catalyzing reactions at specific positions on the glycerol backbone and under milder conditions, enzymes can significantly reduce the formation of complex mixtures and eliminate the need for harsh purification steps. google.commdpi.com The use of a solvent-free system in enzymatic synthesis can also reduce the generation of solvent-related waste. dss.go.th

Table 3: Common By-products and Minimization Strategies

| By-product | Formation Context | Minimization Strategy | Source(s) |

|---|---|---|---|

| Diglycerides | Chemical Synthesis | Optimization of reaction conditions, Biocatalysis | google.com |

| Triglycerides | Chemical Synthesis | Optimization of reaction conditions, Biocatalysis | google.com |

| Free Fatty Acids | Incomplete Reaction | Driving the reaction to completion, Purification | google.com |

| Free Glycerol | Incomplete Reaction | Driving the reaction to completion, Purification | google.com |

| Polyglycerol Esters | High-temperature chemical synthesis | Lowering reaction temperature, Using selective catalysts | |

| Oxidized Products | High-temperature processing | Use of antioxidants, Milder reaction conditions (Biocatalysis) | google.com |

Advanced Structural Elucidation and Isomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netomicsonline.orgweebly.comscispace.com By analyzing the chemical shifts, coupling constants, and correlations between nuclei, the precise structure of glyceryl lactopalmitate can be determined.

1D and 2D NMR Techniques for Structural Confirmation (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial overview of the molecular structure. The ¹H NMR spectrum reveals the different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information on the carbon skeleton. omicsonline.orgweebly.com For a molecule as complex as this compound, with multiple ester linkages and long alkyl chains, 1D spectra can be crowded. researchgate.netomicsonline.org Two-dimensional (2D) NMR techniques are therefore crucial for unambiguous assignments. researchgate.netomicsonline.org

¹H-¹H Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in mapping out the spin systems within the glycerol (B35011), lactate (B86563), and palmitate moieties. sdsu.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with the carbon atom it is directly attached to. This technique helps in assigning the carbon signals based on the already assigned proton signals. sdsu.eduyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the glycerol, lactate, and palmitate units through the ester linkages. sdsu.eduyoutube.com

The following table outlines the expected ¹H and ¹³C chemical shifts for a potential isomer of this compound, based on data from analogous glycerol esters. aocs.orgresearchgate.net

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H → C) |

| Glycerol Backbone | |||

| sn-1,3 CH₂ | 4.15 - 4.35 | ~62.0 | sn-1,3 CH₂, Palmitoyl (B13399708) C=O |

| sn-2 CH | 5.10 - 5.30 | ~69.0 - 71.0 | sn-2 CH, Lactoyl C=O |

| Lactoyl Moiety | |||

| CH | 4.90 - 5.10 | ~68.0 - 70.0 | Lactoyl CH, Lactoyl C=O, sn-2 C |

| CH₃ | 1.40 - 1.50 | ~20.0 | Lactoyl CH₃, Lactoyl C=O, Lactoyl CH |

| C=O | - | ~170.0 - 172.0 | - |

| Palmitoyl Moieties | |||

| C=O | - | ~173.0 - 174.0 | - |

| α-CH₂ | 2.25 - 2.35 | ~34.0 | α-CH₂, Palmitoyl C=O, β-CH₂ |

| β-CH₂ | 1.55 - 1.65 | ~25.0 | β-CH₂, α-CH₂, γ-CH₂ |

| (CH₂)n | 1.20 - 1.40 | ~29.0 - 32.0 | - |

| Terminal CH₃ | 0.85 - 0.95 | ~14.0 | Terminal CH₃, penultimate CH₂ |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomeric form.

Isomeric Differentiation and Regioisomeric Analysis via NMR

This compound can exist as several regioisomers, depending on the positions of the lactate and palmitate groups on the glycerol backbone. NMR spectroscopy is a key technique for distinguishing these isomers. nih.govnews-medical.netoxinst.com The chemical environment of the glycerol protons and carbons is highly sensitive to the nature of the esterified groups.

For instance, the chemical shift of the central sn-2 proton of the glycerol backbone will be significantly different depending on whether it is esterified with a lactate or a palmitate group. Similarly, the signals for the sn-1 and sn-3 protons will differ if they are attached to different acyl groups. aocs.org 2D NMR experiments, particularly HMBC, are definitive in this regard. An HMBC correlation between the sn-2 proton of glycerol and the carbonyl carbon of the lactate moiety would confirm the lactate group's position at the center of the glycerol backbone.

The table below illustrates how key NMR signals might differ between two potential regioisomers.

| Signal | Isomer A (Lactate at sn-2) | Isomer B (Palmitate at sn-2) |

| Glycerol sn-2 CH Proton (¹H) | Expected to be further downfield | Expected to be further upfield |

| Glycerol sn-2 Carbon (¹³C) | Distinct chemical shift influenced by lactate | Distinct chemical shift influenced by palmitate |

| Key HMBC Correlation | Glycerol sn-2 H → Lactate C=O | Glycerol sn-2 H → Palmitate C=O |

Application of Isotope Labeling for Enhanced Resolution (e.g., ¹³C-glycerol labeling)

To overcome challenges like signal overlap in complex spectra, isotopic labeling can be employed. protein-nmr.org.uknih.gov Using ¹³C-labeled glycerol as a precursor in the synthesis of this compound allows for specific tracking of the glycerol backbone. nih.govresearchgate.net When uniformly labeled [U-¹³C₃]glycerol is used, the ¹³C NMR signals of the glycerol carbons appear as multiplets due to ¹³C-¹³C coupling, providing unambiguous confirmation of their connectivity. researchgate.net

Alternatively, selectively labeled precursors like [1,3-¹³C]glycerol or [2-¹³C]glycerol can be used to simplify the spectra and highlight specific parts of the molecule. protein-nmr.org.uknih.gov For example, using [2-¹³C]glycerol would result in a spectrum where only the sn-2 carbon of the glycerol backbone is enriched with ¹³C. This would greatly simplify the analysis of this specific position and its connectivity, enhancing the resolution of long-range correlations in HMBC experiments. protein-nmr.org.uk This technique is particularly powerful for studying the metabolic fate and structural integrity of the glycerol backbone in biological or chemical systems. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a molecule, as well as for deducing its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. libretexts.org This precision allows for the determination of the exact molecular formula of a compound from its measured mass, as each formula has a unique exact mass based on the specific masses of its constituent isotopes (e.g., ¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu). libretexts.org For an isomer of this compound with the molecular formula C₃₈H₇₂O₇, HR-MS provides the definitive confirmation of its elemental composition. nih.gov

| Property | Value |

| Molecular Formula | C₃₈H₇₂O₇ |

| Monoisotopic Mass | 640.52780 Da |

| Nominal Mass | 640 Da |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Connectivity

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.gov The fragmentation pattern provides a roadmap of the molecule's structure, revealing how its constituent parts are connected. researchgate.netnih.gov

For this compound, MS/MS analysis would be expected to show characteristic losses of the palmitate and lactate groups. The fragmentation pattern can also help determine the position of the acyl groups on the glycerol backbone. researchgate.net The loss of a fatty acid is a common fragmentation pathway for glycerolipids. researchgate.net

The following table lists some of the expected fragment ions in a positive-ion mode MS/MS spectrum of a sodiated adduct of this compound ([M+Na]⁺).

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| [C₃₈H₇₂O₇+Na]⁺ (663.5) | ~407.3 | C₁₆H₃₂O₂ (Palmitic Acid) | Loss of one palmitoyl group |

| [C₃₈H₇₂O₇+Na]⁺ (663.5) | ~573.4 | C₃H₆O₃ (Lactic Acid) | Loss of the lactoyl group |

| [C₃₈H₇₂O₇+Na]⁺ (663.5) | ~331.2 | C₁₆H₃₂O₂ + C₃H₄O₂ | Loss of one palmitoyl group and ketene (B1206846) from lactate |

| [C₃₈H₇₂O₇+Na]⁺ (663.5) | ~279.2 | C₁₆H₃₁O (Palmitoyl ketene) | Palmitoyl acylium ion |

Note: The exact m/z values and relative intensities of fragments can vary based on the instrument and experimental conditions.

This detailed fragmentation analysis, combined with the precise assignments from NMR spectroscopy, provides a comprehensive and unambiguous structural characterization of this compound.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy, is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various wavelengths, an FTIR spectrum provides a unique molecular "fingerprint." In the case of this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its key structural features: ester linkages, hydroxyl groups, and long hydrocarbon chains.

The structure of this compound contains several functional groups that give rise to distinct peaks in an FTIR spectrum. The most prominent of these are the C=O stretching vibrations from the ester groups, the O-H stretching from the hydroxyl group of the lactate moiety, and the C-H stretching and bending vibrations from the palmitate's long alkyl chain and the glycerol backbone.

Analysis of the FTIR spectrum allows for the confirmation of the compound's identity and provides insights into its chemical structure. The presence and position of specific absorption bands are indicative of the successful esterification of glycerol with both lactic acid and palmitic acid.

Detailed Research Findings

Detailed analysis of the FTIR spectrum of this compound allows for the assignment of specific absorption bands to the vibrational modes of its constituent functional groups. The key regions of interest in the spectrum include:

O-H Stretching Region: A broad absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (-OH) group. libretexts.org This peak arises from the hydroxyl group present on the lactate portion of the molecule. The broadening of this peak is often due to hydrogen bonding.

C-H Stretching Region: In the 3000-2850 cm⁻¹ region, strong absorption bands are present, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds within the long methylene (B1212753) (-CH₂) and terminal methyl (-CH₃) groups of the palmitate chain. libretexts.org

C=O Stretching Region: A very strong and sharp absorption peak is characteristically found in the range of 1760-1690 cm⁻¹. libretexts.org This band is indicative of the C=O (carbonyl) stretching vibration within the ester linkages that connect the lactate and palmitate moieties to the glycerol backbone. The precise position of this peak can provide information about the electronic environment of the carbonyl group.

C-O Stretching Region: The region between 1320-1050 cm⁻¹ typically shows strong C-O stretching vibrations. libretexts.org These absorptions are associated with the C-O single bonds within the ester groups.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorption bands that are unique to the molecule as a whole. This includes C-H bending vibrations (scissoring, rocking, and wagging) from the alkyl chains, which are typically observed around 1470-1350 cm⁻¹. libretexts.org

The collective presence and specific wavenumbers of these absorption bands provide a detailed and confirmatory analysis of the functional groups present in this compound.

Data Table of FTIR Absorption Bands for this compound

The following table summarizes the characteristic FTIR absorption bands for the functional groups found in this compound, based on established vibrational frequencies for these groups.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3500-3200 | O-H (Hydroxyl) | Stretching | Broad, Medium |

| 3000-2850 | C-H (Alkyl) | Stretching | Strong |

| 1760-1690 | C=O (Ester) | Stretching | Strong, Sharp |

| 1470-1350 | C-H (Alkyl) | Bending | Variable |

| 1320-1050 | C-O (Ester) | Stretching | Strong |

Analytical Methodologies for Quantification and Purity Assessment

Chromatographic Separation Techniques

Chromatography is a powerful analytical tool for separating and quantifying emulsifiers like glyceryl lactopalmitate. core.ac.uk Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are employed to analyze the compound's purity, isomer distribution, and the presence of any volatile components. core.ac.uknih.gov

HPLC is a cornerstone technique for the analysis of non-volatile, thermally labile compounds such as this compound. core.ac.uk It allows for the separation of the main compound from impurities, starting materials (glycerol, lactic acid, palmitic acid), and various isomeric forms that can arise during synthesis.

Reversed-phase HPLC is a widely used method for the analysis of lipids and related esters. In this technique, a nonpolar stationary phase is used with a more polar mobile phase. For compounds like this compound, which possess both polar (hydroxyl, carboxyl groups) and nonpolar (palmitoyl chain) moieties, RP-HPLC provides excellent separation based on differences in hydrophobicity.

Linearity and Range: A well-developed RP-HPLC method should demonstrate linearity over a specific concentration range. For instance, a method for a related compound was found to be linear in the concentration range of 2-10 µg/mL. nih.gov

Precision and Accuracy: The method's repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed, with relative standard deviation (RSD) values typically needing to be less than 2%. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The sensitivity of the method is determined by its LOD and LOQ. For example, a validated RP-HPLC method reported an LOD of 0.56 ng/mL and an LOQ of 1.85 ng/mL for a similar compound. nih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Stationary Phase | C18 or C8 column | nih.govdergipark.org.tr |

| Mobile Phase | Acetonitrile (B52724):Water or Methanol:Water gradient | nih.govdergipark.org.tr |

| Detector | ELSD, CAD, or RI | nih.gov |

| Flow Rate | 0.8 - 1.5 mL/min | nih.govresearchgate.net |

| Column Temperature | 30 - 40 °C | gerli.com |

This compound contains at least one chiral center in the lactic acid moiety, and additional chirality can arise from the glycerol (B35011) backbone, leading to the possibility of enantiomers and diastereomers. Chiral HPLC is a specialized technique used to separate these stereoisomers. This is crucial as different enantiomers can have different biological activities.

The separation is achieved using a chiral stationary phase (CSP). csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of enantiomeric lipid compounds. acs.orgresearchgate.net The mobile phase in chiral HPLC is typically a nonpolar solvent system, such as hexane-isopropanol, used in a normal-phase mode. acs.orgaocs.org The differential interaction of the enantiomers with the chiral stationary phase leads to their separation.

Stationary Phases: Cellulose-tris-(3,5-dimethylphenylcarbamate) is an example of a CSP that has been successfully used for the separation of triacylglycerol enantiomers. acs.org

Mobile Phases: A gradient of hexane (B92381) and 2-propanol is often employed to elute the enantiomers from the column. acs.org

Detection: Atmospheric pressure chemical ionization mass spectrometry (APCI-MS) can be coupled with chiral HPLC to provide both separation and identification of the enantiomers. acs.orgnih.gov

| Component | Specification | Reference |

|---|---|---|

| Stationary Phase | Cellulose-tris-(3,5-dimethylphenylcarbamate) columns | acs.org |

| Mobile Phase | Hexane-2-propanol gradient | acs.org |

| Detector | APCI-MS | acs.orgnih.gov |

The selection and optimization of the mobile and stationary phases are critical for achieving the desired separation in HPLC. rjptonline.org The goal is to obtain good resolution between the analyte and any impurities, with symmetrical peak shapes and a reasonable analysis time.

Stationary Phase Selection: For RP-HPLC, the choice between a C18 and a C8 column depends on the hydrophobicity of the analytes. A C18 column provides greater retention for nonpolar compounds, while a C8 column may be more suitable for moderately polar compounds. The particle size and column dimensions also affect efficiency and back pressure. rjptonline.org

Mobile Phase Optimization: The composition of the mobile phase, including the type of organic modifier (acetonitrile or methanol), the ratio of organic solvent to water, and the pH, all influence the retention and selectivity of the separation. sphinxsai.com For complex mixtures containing compounds with a wide range of polarities, a gradient elution program is often necessary. gerli.com The pH of the mobile phase can be adjusted to control the ionization of acidic or basic analytes, thereby affecting their retention. sphinxsai.com

The optimization process often involves systematically varying these parameters to find the conditions that provide the best separation, as evaluated by parameters such as resolution, peak symmetry (tailing factor), and the number of theoretical plates. sphinxsai.com

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. scielo.br While this compound itself is not volatile, GC can be used to analyze volatile impurities, residual starting materials, or breakdown products. core.ac.uk To analyze non-volatile compounds like this compound using GC, a derivatization step is required to convert them into more volatile forms, such as trimethylsilyl (B98337) (TMS) ethers. core.ac.uk

The analysis of fatty acid composition is a common application of GC in the context of glycerides. This is typically done by transesterifying the glyceride to form fatty acid methyl esters (FAMEs), which are volatile and well-suited for GC analysis.

Columns: Capillary columns with a variety of stationary phases are used. For FAME analysis, highly polar ionic liquid stationary phases can provide excellent separation of different fatty acid isomers, including odd and branched-chain fatty acids. nih.gov

Detectors: A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds, while a Mass Spectrometer (MS) provides identification based on the mass spectrum of the analyte. nih.gov

Temperature Programming: The GC oven temperature is typically programmed to increase during the analysis to elute compounds with a wide range of boiling points. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Transesterification to FAMEs | youtube.com |

| Column | Highly polar capillary column (e.g., ionic liquid phase) | nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | nih.gov |

| Oven Program | Temperature gradient (e.g., 150°C to 240°C) | nih.gov |

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is often used for screening purposes and for the separation of lipid classes. researchgate.netrockefeller.edu It can be used to quickly assess the purity of a this compound sample and to separate it from other glycerides, free fatty acids, and polar starting materials. aocs.org

In TLC, a stationary phase, typically silica (B1680970) gel, is coated onto a plate. rockefeller.edu The sample is spotted onto the plate, which is then placed in a developing chamber containing a mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. rockefeller.edu

Stationary Phase: Silica gel plates are most commonly used for the separation of lipids. researchgate.net

Mobile Phase: A mixture of nonpolar and moderately polar solvents, such as hexane, diethyl ether, and acetic acid, is often used to separate neutral lipids. rockefeller.edu For more polar compounds, different solvent systems can be employed.

Visualization: Since lipids are generally not colored, a visualization agent is required to see the separated spots. This can be done by spraying the plate with a reagent like phosphomolybdic acid and then heating it, or by placing the plate in a chamber with iodine vapor. rockefeller.eduaocs.org

TLC can also be used for the separation of isomers. For example, argentation TLC, where the silica gel is impregnated with silver nitrate, can be used to separate lipids based on the number and configuration of double bonds in their fatty acid chains. nih.gov

Supercritical Fluid Chromatography (SFC) for Advanced Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of lipids, including esters like this compound. chromatographytoday.comlabioscientific.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which possesses properties of both a liquid and a gas. chromatographytoday.comnih.gov This results in low viscosity and high diffusivity, enabling high-efficiency separations and faster analysis times compared to traditional liquid chromatography. labioscientific.comnih.gov

SFC is particularly well-suited for the separation of non-polar and moderately polar compounds, making it ideal for analyzing complex lipid mixtures. chromatographytoday.comnih.gov The technique offers excellent resolution for separating structurally similar compounds such as mono-, di-, and triglycerides. nih.govmdpi.com For instance, SFC coupled with a Flame Ionization Detector (FID) has been successfully used to resolve and quantify mono- and diglycerides in various samples. nih.govoup.com The low operating temperatures in SFC are also advantageous for analyzing thermally sensitive compounds, preventing their degradation during analysis. chromatographytoday.comlabioscientific.com Furthermore, SFC is considered a "green" analytical technique due to its primary reliance on non-toxic carbon dioxide, reducing the consumption of hazardous organic solvents. labioscientific.comtwistingmemoirs.com

Key advantages of SFC for lipid analysis include:

High Separation Efficiency: The properties of supercritical fluids lead to sharper peaks and better resolution. nih.gov

Fast Analysis Times: Low viscosity allows for higher flow rates, shortening the duration of chromatographic runs. chromatographytoday.comnih.gov

Versatility: Compatible with a wide range of both polar and non-polar analytes. chromatographytoday.com

Environmental Sustainability: Reduced use of organic solvents aligns with green chemistry principles. twistingmemoirs.com

Capillary Electrophoresis (CE) for Chiral Separations

Capillary Electrophoresis (CE) is a highly efficient separation technique that separates compounds based on their charge-to-hydrodynamic size ratio in an electric field. chromatographytoday.com It is particularly powerful for the separation of enantiomers (chiral separations), which is relevant for molecules like this compound that may possess chiral centers. chromatographytoday.comfuture4200.com

Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte. chromatographytoday.comnih.gov The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different mobilities, thus enabling their separation. chromatographytoday.comnih.gov Cyclodextrins are the most commonly used chiral selectors in CE due to their broad applicability. springernature.com

CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.comresearchgate.net The technique has been widely applied to the analysis of fatty acids and other chiral compounds in various matrices. mdpi.comresearchgate.net The development of different CE modes, such as micellar electrokinetic capillary chromatography, further expands its applicability. mdpi.com While CE is a dominant technique for chiral separations, its successful implementation requires careful method development, considering factors like the choice of chiral selector, buffer pH, and temperature. chromatographytoday.comfuture4200.com

Hyphenated Techniques for Enhanced Analytical Specificity

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced specificity and sensitivity, making them indispensable for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of non-volatile compounds like this compound in complex food and biological matrices. nih.govunime.it This method combines the powerful separation capabilities of liquid chromatography (LC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). nih.govchromatographyonline.com

The LC system separates the components of a mixture, and the eluting compounds are then introduced into the mass spectrometer. The MS system ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations. nih.govchromatographyonline.com

LC-MS/MS has been successfully applied to the identification and quantification of a wide range of lipids, including monoacylglycerols. mdpi.comresearchgate.net The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further improved separation efficiency and reduced analysis times. nih.gov The versatility of ionization techniques, such as electrospray ionization (ESI), allows for the analysis of a broad spectrum of lipid classes. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the analysis of volatile and semi-volatile compounds. creative-proteomics.comnews-medical.net For non-volatile lipids such as this compound, a derivatization step is necessary to increase their volatility. nih.gov This typically involves converting the analyte into a more volatile form, for example, through trimethylsilylation to create silyl (B83357) derivatives. nih.govnih.govunit.no

Once derivatized, the sample is introduced into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. libretexts.org The separated components then enter the mass spectrometer, which provides detailed structural information for identification and enables sensitive quantification. creative-proteomics.comresearchgate.net GC-MS is a powerful tool for identifying regio-isomers of monoacylglycerols based on their distinct mass fragmentation patterns. nih.gov The technique is renowned for its high sensitivity, making it suitable for the trace analysis of lipids in various samples. nih.gov

Method Validation Parameters

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. Key parameters are evaluated to ensure the reliability and accuracy of the results.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. scielo.br

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. globalresearchonline.netsci-hub.se It is the point at which a signal can be distinguished from the background noise.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. globalresearchonline.netsci-hub.se This is a critical parameter for quantitative assays, especially for trace analysis and impurity determination. demarcheiso17025.com

LOD and LOQ can be calculated using various approaches, including methods based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. globalresearchonline.nettbzmed.ac.ir The validation of these parameters is essential for ensuring the sensitivity and reliability of analytical methods for this compound. mdpi.com

Table 1: Summary of Analytical Techniques and Typical Validation Parameters for Lipid Analysis

Precision and Accuracy of this compound Quantification

The reliability of any analytical method hinges on its precision and accuracy. For this compound, ensuring that quantification methods are both precise and accurate is crucial for its application in various industries. Precision refers to the closeness of repeated measurements to each other, while accuracy indicates the closeness of a measurement to the true value. These parameters are typically evaluated during method validation.

Detailed research findings on the precision and accuracy of analytical methods specifically for this compound are not extensively available in publicly accessible literature. However, the principles of method validation for similar lipid compounds, such as glyceryl esters, can be applied. Validation studies for these compounds often employ techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Precision is generally assessed at two levels:

Repeatability (Intra-assay precision): This evaluates the precision under the same operating conditions over a short interval of time. It is determined by performing multiple measurements of the same sample by the same analyst on the same instrument. The results are often expressed as the Relative Standard Deviation (RSD).

Intermediate Precision (Inter-assay precision): This assesses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

Accuracy is commonly determined through recovery studies. This involves spiking a sample with a known concentration of the analyte (in this case, this compound) and then measuring the concentration. The percentage of the analyte that is recovered is calculated to determine the accuracy of the method.

While specific data for this compound is sparse, a multi-omics analysis of colon cancer identified this compound and demonstrated good repeatability in their analytical system through overlapping total ion chromatograms of quality control samples. nih.govwindows.net For six selected peaks in their analysis, the RSDs for retention time ranged from 0.01% to 0.10%, and for peak area, it ranged from 1.41% to 7.28%, indicating a stable and repeatable system. nih.govwindows.net

For illustrative purposes, the following tables represent typical data that would be generated during a validation study for a compound like this compound.

Interactive Data Table: Repeatability of this compound Quantification

This table shows hypothetical results from a repeatability study where the same sample was analyzed multiple times under the same conditions.

| Measurement | Concentration (mg/mL) |

| 1 | 10.05 |

| 2 | 10.01 |

| 3 | 9.98 |

| 4 | 10.03 |

| 5 | 9.95 |

| 6 | 10.08 |

| Mean | 10.02 |

| Standard Deviation | 0.045 |

| RSD (%) | 0.45% |

Interactive Data Table: Intermediate Precision of this compound Quantification

This table illustrates potential results from an intermediate precision study, with analyses conducted on different days.

| Day | Analyst | Mean Concentration (mg/mL) | Standard Deviation | RSD (%) |

| 1 | A | 10.02 | 0.045 | 0.45% |

| 2 | B | 9.99 | 0.051 | 0.51% |

| Overall Mean | 10.005 | |||

| Overall Standard Deviation | 0.050 | |||

| Overall RSD (%) | 0.50% |

Interactive Data Table: Accuracy (Recovery) of this compound Quantification

This table presents hypothetical data from a recovery study to assess the accuracy of the quantification method.

| Sample | Amount Added (mg/mL) | Amount Found (mg/mL) | Recovery (%) |

| 1 | 5.0 | 4.95 | 99.0% |

| 2 | 10.0 | 10.10 | 101.0% |

| 3 | 15.0 | 14.78 | 98.5% |

| Average Recovery (%) | 99.5% |

These tables demonstrate the type of data required to establish the precision and accuracy of a quantification method for this compound. The acceptable limits for RSD and recovery percentages would depend on the specific application and regulatory requirements.

Interfacial Chemistry and Self Assembly Behavior

Emulsification Mechanisms and Interfacial Properties

The efficacy of Glyceryl lactopalmitate as an emulsifier is rooted in its ability to modify the conditions at the oil-water interface, thereby stabilizing the dispersed droplets of one phase within the other.

Role of this compound in Stabilizing Emulsions

This compound, classified as a lactic acid ester of mono- and diglycerides (LACTEM), functions as an emulsifier and stabilizer. cnchemsino.comcnchemsino.com Its primary role is to facilitate the formation of stable emulsions by reducing the interfacial tension between oil and water phases. cnchemsino.com This action prevents the separation of these immiscible liquids over time. cnchemsino.comcnchemsino.com

The amphiphilic nature of the molecule, containing both a lipophilic (fat-loving) palmitic acid tail and a more hydrophilic (water-loving) portion containing the glycerol (B35011) and lactate (B86563) groups, allows it to orient itself at the oil-water interface. This creates a protective film around the dispersed droplets, establishing a barrier that hinders coalescence and subsequent phase separation. This stabilization is crucial in a variety of food products, including creams, mayonnaise, and baked goods, where it helps maintain a homogeneous and consistent texture. tiiips.comcnadditives.com

Adsorption Kinetics and Dynamics at Oil-Water Interfaces

The process of emulsion stabilization begins with the adsorption of the emulsifier molecules at the newly created oil-water interface during homogenization. For surface-active agents like this compound, this process is governed by several factors, including its diffusion from the bulk phase to the interface and the subsequent molecular rearrangement at the interface.

Influence on Interfacial Tension and Interfacial Viscoelasticity

A key function of any emulsifier, including this compound, is the reduction of interfacial tension—the energy present at the interface between two immiscible liquids. dataphysics-instruments.com By adsorbing at the oil-water boundary, this compound molecules disrupt the cohesive forces between water molecules and between oil molecules, leading to a significant decrease in interfacial tension. This reduction facilitates the breakup of droplets during homogenization, allowing for the formation of a finer, more stable emulsion. mdpi.com

Beyond simply lowering interfacial tension, the adsorbed layer of emulsifier imparts viscoelastic properties to the interface. dataphysics-instruments.com This means the interface exhibits both viscous (liquid-like) and elastic (solid-like) characteristics. A higher interfacial elasticity can enhance emulsion stability by providing resistance to droplet coalescence. nih.gov When droplets collide, a viscoelastic interface can deform and then recover its shape, preventing the droplets from merging. This rheological property of the interface is a critical factor in the long-term stability of emulsions. nih.gov

Hydrophilic-Lipophilic Balance (HLB) Concept and this compound

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to classify emulsifiers based on the balance of their water-loving and oil-loving properties. alfa-chemistry.com The scale typically ranges from 0 to 20, where lower values indicate a more lipophilic (oil-soluble) character, suitable for water-in-oil (W/O) emulsions, and higher values signify a more hydrophilic (water-soluble) character, ideal for oil-in-water (O/W) emulsions. alfa-chemistry.comutl.pt

Table 1: General HLB Scale and Emulsifier Function This table illustrates the general relationship between HLB values and the typical application of a surfactant.

| HLB Value Range | Primary Function |

| 3 - 6 | W/O (water-in-oil) emulsifier |

| 7 - 9 | Wetting and spreading agent |

| 8 - 18 | O/W (oil-in-water) emulsifier |

| 13 - 16 | Detergent |

| 16 - 18 | Solubilizer or hydrotrope |

| Source: Adapted from Griffin's method. utl.pt |

Microstructure Formation and Rheological Properties in Emulsion Systems

The presence and interaction of this compound significantly influence the microscopic structure and the bulk flow properties (rheology) of emulsion systems. unam.mx

Interaction with Other Emulsifiers (e.g., Monoglycerides (B3428702), Proteins)

Proteins, such as those from milk or soy, are also common stabilizers in food emulsions. mdpi.com When a small molecule emulsifier like this compound is added to a protein-stabilized emulsion, competitive adsorption can occur at the oil-water interface. researchgate.net The smaller emulsifier molecules often adsorb more rapidly to the interface, potentially displacing some of the protein molecules. researchgate.net This interaction can lead to changes in the emulsion's properties; for instance, the addition of certain mono- and diglycerides to protein-stabilized emulsions has been shown to produce smaller oil droplets and improve creaming stability. researchgate.net The specific outcome of this interaction depends on factors like protein stability and concentration. nih.gov

The rheological and microstructural properties of the final emulsion are a complex function of the interactions between all components, including the oil phase, aqueous phase, and the blend of emulsifiers used. nih.govsemanticscholar.orgnist.gov

Impact on Dispersed Phase Crystallization and Network Formation

This compound plays a significant role in modulating the crystallization of dispersed fat phases in emulsions, which is fundamental to the structure and stability of many food products. ingredientsnetwork.com One of its key functions is the stabilization of the alpha-fat crystal form (α-polymorph). ingredientsnetwork.com In fat crystallization, triglycerides can exist in several polymorphic forms, with the α-form being the least stable but desirable for certain textural properties. This compound, by virtue of its molecular structure, can co-crystallize with triglycerides at the oil-water interface, effectively templating and stabilizing the α-crystal form. This prevents or retards the transition to more stable but less desirable β' and β forms, which can lead to grainy textures and product instability. alcpo.org.ly

The presence of this compound at the interface influences the formation of a fat crystal network. mdpi.com As fat droplets in an emulsion begin to crystallize, the emulsifier layer can promote partial coalescence, where fat crystals from one droplet penetrate the interfacial layer of another. This process is critical in aerated food systems like whipped toppings and ice cream. The agglomerated fat particles form a network that surrounds and stabilizes air cells, contributing to the firmness, creaminess, and stability of the foam structure. google.com The specific impact of this compound on the crystal network is dependent on its concentration and the processing conditions.

Below is a table summarizing the influence of this compound on fat crystallization properties.

| Property | Effect of this compound | Reference |

| Crystal Polymorph | Promotes and stabilizes the α-crystal form of fats. | alcpo.org.lyingredientsnetwork.com |

| Nucleation | Can act as a seeding template, potentially increasing the rate of nucleation. | bham.ac.uk |

| Crystal Growth | Modifies crystal growth, leading to smaller, more numerous crystals. | nih.gov |

| Network Formation | Facilitates the formation of a stable fat crystal network through controlled partial coalescence. | google.com |

Self-Assembly Characteristics of this compound

The self-assembly of this compound into various supramolecular structures is a key aspect of its functionality. These ordered arrangements are responsible for its effects on viscosity, stability, and texture in multiphase systems. google.com

A prominent feature of this compound and other LACTEM emulsifiers is their ability to form stable α-gel phases in aqueous systems. alcpo.org.ly An α-gel is a hydrated crystalline phase where the lipid molecules are arranged in bilayers with their hydrocarbon chains in a hexagonally packed, relatively ordered state, but with some rotational freedom. These bilayers are separated by water layers. The formation of this stable α-crystalline form is a distinguishing characteristic compared to the corresponding monoglycerides. alcpo.org.ly

The α-gel phase can immobilize large amounts of water, leading to a significant increase in viscosity and the formation of a gel-like structure. This is particularly important in products requiring a certain consistency and stability. Beyond α-gels, this compound can also participate in the formation of other lyotropic liquid crystalline phases, such as lamellar and hexagonal phases, depending on the conditions. These structures are crucial for their role as emulsifiers and stabilizers. huji.ac.il

The self-assembly behavior of this compound is sensitive to several factors, including its specific composition and the surrounding environmental conditions.

Composition: Commercial this compound is a mixture of different molecular species, including mono- and diglycerides esterified with lactic acid. fao.org The degree of lactylation and the ratio of mono- to diglycerides significantly influence the hydrophilic-lipophilic balance (HLB) of the emulsifier. A higher degree of lactylation increases the polarity of the head group, which can affect the curvature of the interface and the type of self-assembled structure formed. The purity of the fatty acids (in this case, palmitic acid) also plays a role. google.com

Environmental Conditions:

Temperature: Temperature is a critical factor, as it dictates the physical state of the lipid chains. The formation and stability of α-gel phases occur below the chain melting temperature. Heating above this temperature will disrupt the ordered structure. alcpo.org.ly

Water Content: The amount of water present is crucial for the formation of hydrated structures like the α-gel. Different water concentrations can lead to transitions between various liquid crystalline phases.

pH and Ionic Strength: Changes in pH and the presence of ions in the aqueous phase can alter the interactions between the polar head groups of the this compound molecules, thereby influencing the packing and stability of the self-assembled structures.

The table below outlines the key factors that influence the self-assembly of this compound.

| Factor | Influence on Self-Assembly | Reference |

| Degree of Lactylation | Affects the hydrophilic-lipophilic balance (HLB) and the preferred curvature of the self-assembled structures. | google.com |

| Temperature | Determines the physical state of the acyl chains and the stability of ordered phases like α-gels. | alcpo.org.ly |

| Water Content | Essential for the formation of hydrated crystalline and liquid crystalline phases. | huji.ac.il |

| pH and Ionic Strength | Can modify the interactions between polar head groups, affecting the stability of the assembled structures. | mdpi.com |

Degradation Pathways and Environmental Fate

Biodegradation Pathways of Glyceryl Lactopalmitate

Biodegradation, driven by microbial activity, is the primary route for the breakdown of this compound in the environment. This process hinges on the enzymatic cleavage of the ester bonds, releasing its constituent components—glycerol (B35011), lactic acid, and palmitic acid—which are then assimilated into microbial metabolic pathways.

The microbial degradation of this compound is initiated by extracellular enzymes capable of hydrolyzing ester linkages. While specific enzymes targeting this compound have not been extensively studied, it is anticipated that lipases and esterases play a crucial role. These enzymes sever the ester bonds connecting the fatty acid (palmitic acid) and lactic acid to the glycerol backbone.

The degradation process is likely to occur in a stepwise manner:

Initial Hydrolysis: Surface-acting lipases first attack the ester bond linking palmitic acid to the glycerol moiety, releasing palmitic acid and a glyceryl lactate (B86563) intermediate.

Secondary Hydrolysis: Subsequently, another set of esterases would cleave the remaining ester bond, freeing lactic acid and glycerol.

The efficiency of this microbial degradation is influenced by several factors, including the microbial population present, temperature, pH, and the availability of nutrients in the environment.

Once liberated, the glycerol and lactic acid components are readily metabolized by a wide range of microorganisms.

Glycerol Metabolism: Glycerol is a common carbon source for many bacteria, fungi, and algae. scialert.netresearchgate.net It can be transported into microbial cells and phosphorylated to glycerol-3-phosphate, which then enters the glycolysis pathway to be converted into pyruvate. asm.org This pyruvate can be further oxidized in the Krebs cycle to generate energy for the cell. Some microorganisms can also convert glycerol into other valuable products under specific conditions. scialert.net

Lactic Acid Metabolism: Lactic acid is also a readily metabolizable substrate for many soil and aquatic microorganisms. bokashiearthworks.netresearchgate.netnih.gov Lactic acid bacteria (LAB), for instance, are well-known for their ability to produce and utilize lactic acid. nih.govwecmelive.com In aerobic environments, lactic acid can be converted to pyruvate and then completely oxidized to carbon dioxide and water. Under anaerobic conditions, it can be a substrate for fermentation, leading to the production of other organic acids and alcohols. bokashiearthworks.net The presence of lactic acid can also influence the microbial community structure in the soil. researchgate.net

Abiotic Degradation Processes

In addition to biodegradation, this compound can undergo degradation through non-biological processes, primarily hydrolysis and, to a lesser extent, phototransformation.

As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bonds. The rate of hydrolysis is significantly influenced by pH and temperature.

Acid and Base Catalysis: Hydrolysis is catalyzed by both acids and bases. The rate is generally slowest in the neutral pH range (around 7) and increases significantly under acidic or alkaline conditions.

Temperature Dependence: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Table 1: General Factors Influencing the Hydrolysis Rate of Esters

| Factor | Influence on Hydrolysis Rate |

| pH | Rate is lowest at neutral pH and increases under acidic and alkaline conditions. |

| Temperature | Higher temperatures lead to faster hydrolysis rates. |

| Chemical Structure | The presence of bulky groups near the ester linkage can hinder hydrolysis. |

This table provides a general overview of factors affecting ester hydrolysis and is not specific to this compound.

Phototransformation, or degradation by light, is another potential abiotic pathway for the breakdown of this compound. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.

The extent of phototransformation depends on:

Wavelength of Light: The compound must absorb light in the environmentally relevant spectrum (primarily UV-A and UV-B).

Presence of Photosensitizers: Other molecules in the environment can absorb light and transfer the energy to this compound, initiating its degradation.

While specific studies on the phototransformation of this compound are lacking, fatty acid esters, in general, are known to undergo photodegradation. The process can lead to the formation of a variety of smaller, more oxidized products.

Environmental Distribution and Persistence

The environmental distribution and persistence of this compound are governed by its physical and chemical properties and its susceptibility to the degradation pathways discussed above.

Due to its ester nature and the presence of a long-chain fatty acid, this compound is expected to have low water solubility and a tendency to adsorb to soil organic matter and sediments. This adsorption would reduce its mobility in the environment but could also decrease its bioavailability for microbial degradation.

Table 2: Summary of Environmental Fate of this compound

| Process | Environmental Compartment | Expected Significance | Influencing Factors |

| Biodegradation | Soil, Water, Sediment | High | Microbial population, temperature, pH, nutrient availability |

| Hydrolysis | Water, Moist Soil | Moderate | pH, temperature |

| Phototransformation | Surface Water, Soil Surface | Low to Moderate | Light intensity and wavelength, presence of photosensitizers |

| Adsorption | Soil, Sediment | High | Organic matter content, clay content |

This table provides a qualitative summary of the expected environmental fate of this compound based on its chemical structure and the behavior of similar compounds.

Soil and Sediment Fate Studies

Upon introduction into terrestrial and benthic environments, this compound is expected to undergo degradation primarily through microbial activity. The ester linkages in the molecule are susceptible to hydrolysis by extracellular enzymes, such as lipases and esterases, which are ubiquitous in soil and sediment microbial communities. This initial hydrolysis step would break down this compound into its fundamental building blocks: glycerol, lactic acid, and palmitic acid.

Glycerol: This component is a simple, water-soluble alcohol that is readily biodegradable by a wide range of microorganisms in both aerobic and anaerobic conditions. diplomatacomercial.comdiplomatacomercial.com Due to its high water solubility and low organic carbon-water partition coefficient (Koc), glycerol is expected to have very high mobility in soil. nih.gov However, its rapid biodegradation would likely prevent significant leaching into groundwater.

Lactic Acid: As a naturally occurring organic acid, lactic acid is also readily metabolized by soil and sediment microorganisms, ultimately being converted to carbon dioxide and water under aerobic conditions. mdpi.comacs.org The degradation of polylactic acid (PLA), a polymer of lactic acid, in soil is well-documented and proceeds via hydrolysis to lactic acid monomers, which are then consumed by microbes. mdpi.comresearchgate.netnih.gov

Palmitic Acid: This long-chain saturated fatty acid is a natural component of plant and animal fats and is also biodegradable. nih.gov Unlike glycerol and lactic acid, palmitic acid has low water solubility and a high affinity for organic matter. nih.govwikipedia.org Consequently, it is expected to strongly adsorb to soil and sediment particles, exhibiting low mobility. nih.gov While its degradation may be slower than that of its more soluble counterparts, it is still considered an important environmental fate process. nih.gov

Table 1: Predicted Soil and Sediment Fate of this compound Components

| Component | Expected Primary Degradation Pathway | Mobility in Soil/Sediment |

|---|---|---|

| Glycerol | Rapid aerobic and anaerobic biodegradation diplomatacomercial.comdiplomatacomercial.com | Very High nih.gov |

| Lactic Acid | Rapid microbial metabolism mdpi.com | High |

| Palmitic Acid | Aerobic and anaerobic biodegradation nih.gov | Low (strong adsorption) nih.gov |

Water-Sediment Partitioning Behavior

In aquatic systems, the fate of this compound will be governed by its solubility, potential for hydrolysis, and the tendency of its components to partition between the water column and sediment.

The molecule itself, being an ester of a fatty acid, is expected to have limited water solubility and a tendency to associate with suspended organic particles and partition to sediment. The primary degradation mechanism in the aquatic environment would again be hydrolysis of the ester bonds. acs.orgnih.govchemicalforums.com This process can occur abiotically, catalyzed by pH, or biotically, mediated by microbial enzymes present in the water and sediment. researchgate.net

Once hydrolyzed, the resulting components will exhibit distinct partitioning behaviors:

Glycerol and Lactic Acid: Both are highly soluble in water and will predominantly remain in the water column where they will be available for biodegradation by aquatic microorganisms. nih.govwikipedia.org Their low octanol-water partition coefficients (log Kow) suggest a low potential for bioaccumulation. europa.eu

Palmitic Acid: With its low water solubility and hydrophobic nature, palmitic acid will strongly partition from the water column to suspended solids and bottom sediments. nih.gov This process is driven by its high organic carbon-water partition coefficient (Koc). nih.gov Therefore, sediment will act as a significant sink for the palmitate portion of the parent molecule. Once in the sediment, it will be subject to degradation by benthic microbial communities. nih.gov

Table 2: Physicochemical Properties Influencing Water-Sediment Partitioning of this compound Components

| Component | Property | Value | Implication for Aquatic Fate |

|---|---|---|---|

| Glycerol | Organic Carbon Partition Coefficient (Koc) | 1 (estimated) nih.gov | Very high mobility; remains in water column. nih.gov |

| Lactic Acid | Log Octanol-Water Partition Coefficient (log Kow) | -0.72 to -0.62 europa.eu | High water solubility; remains in water column. europa.eu |

| Palmitic Acid | Organic Carbon Partition Coefficient (Koc) | 1.3 x 10⁴ (estimated) nih.gov | Strong adsorption to sediment and suspended solids. nih.gov |

| Water Solubility | 7.2 mg/L (20°C) wikipedia.org | Low concentration in water column; partitions to sediment. wikipedia.org |

Theoretical and Computational Studies of Glyceryl Lactopalmitate

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules at interfaces, such as the oil-water interface crucial for emulsions. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing detailed information about dynamic processes and equilibrium structures. tandfonline.com